2-((2-(2-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide
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Description
2-((2-(2-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide is a useful research compound. Its molecular formula is C23H20FN5O3S and its molecular weight is 465.5. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Studies
- The compound has been involved in the synthesis of heterocyclic compounds. For example, Voskressensky et al. (2015) explored the synthesis of tetrahydropyrimidothieno[3,2-c]azocines and tetrahydrospiro[pyrido[4,5']thieno[2,3-d]pyrimidines] using related precursors (Voskressensky, Kovaleva, Borisova, Titov, Toze, Listratova, Khrustalev, & Varlamov, 2015).
- Subasri et al. (2017) conducted crystal structure studies of (diaminopyrimidin-2-yl)thioacetamide derivatives, providing insights into the molecular structure and hydrogen bonding patterns in crystals of such compounds (Subasri, Kumar, Sinha, Jayaprakash, Viswanathan, & Velmurugan, 2017).
Antimicrobial and Antitumor Applications
- Gomha et al. (2018) evaluated the antimicrobial activities of [1,2,4]triazolo[4,3-a]pyrimidines and pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones, highlighting the potential of pyrimidine derivatives in antimicrobial treatments (Gomha, Mohamed, Zaki, Ewies, Elroby, & Elroby, 2018).
- Fahim et al. (2019) explored the synthesis and antitumor activity of novel pyrimidiopyrazole derivatives, demonstrating their efficacy against HepG2 cell lines and providing insights into their potential as anticancer agents (Fahim, Elshikh, & Darwish, 2019).
Pharmacological and Antiviral Activities
- Mary et al. (2020) investigated the antiviral properties of a closely related compound against COVID-19, using quantum chemical insights into molecular structure and drug likeness (Mary, Siddique, Pradhan, Jayaprakash, & James, 2020).
- Abu‐Hashem et al. (2020) synthesized novel benzodifuranyl derivatives, including pyrimidine compounds, for their potential use as anti-inflammatory and analgesic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Molecular Docking and Quantum Chemical Studies
- Severina et al. (2020) conducted a molecular docking study of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine, evaluating their potential as anticonvulsant agents (Severina, Skupa, Voloshchuk, & Georgiyants, 2020).
- Hussain et al. (2020) provided a comparative analysis between DFT/TDDFT and experimental study on thiopyrimidine derivatives, emphasizing their significance in nonlinear optics (NLO) fields (Hussain, Khan, Ibrahim, Khalid, Ali, Hussain, Saleem, Ahmad, Muhammad, Al‐Sehemi, & Sultan, 2020).
Properties
IUPAC Name |
2-[7-(2-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-methyl-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN5O3S/c1-27(14-9-5-4-6-10-14)17(30)13-33-21-18-20(28(2)23(32)29(3)22(18)31)25-19(26-21)15-11-7-8-12-16(15)24/h4-12H,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTOLTNVGSQVPSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=CC=C3F)SCC(=O)N(C)C4=CC=CC=C4)C(=O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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